molecular formula C6H12O3 B3048659 Methyl 2-methoxy-2-methylpropanoate CAS No. 17860-39-8

Methyl 2-methoxy-2-methylpropanoate

Cat. No.: B3048659
CAS No.: 17860-39-8
M. Wt: 132.16 g/mol
InChI Key: AKWHOGIYEOZALP-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-2-methylpropanoate is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a pleasant odor and is used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-2-methylpropanoate can be synthesized through the esterification of 2-methoxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 2-methoxy-2-methylpropanoic acid and methanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated and continuously stirred to achieve high yields. The product is then purified through distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 2-methoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies.

    Medicine: This compound is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-2-methylpropanoate involves its reactivity with various functional groups. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functional group, which can undergo hydrolysis, oxidation, or reduction.

Comparison with Similar Compounds

  • Methyl 2-methylpropanoate
  • Methyl 2-ethoxy-2-methylpropanoate
  • Ethyl 2-methoxy-2-methylpropanoate

Comparison: Methyl 2-methoxy-2-methylpropanoate is unique due to its methoxy group, which imparts distinct reactivity and stability compared to similar compounds. For instance, methyl 2-methylpropanoate lacks the methoxy group, making it less reactive in certain substitution reactions. Similarly, ethyl 2-methoxy-2-methylpropanoate has an ethyl group instead of a methyl group, affecting its physical properties and reactivity.

Properties

IUPAC Name

methyl 2-methoxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2,9-4)5(7)8-3/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWHOGIYEOZALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502770
Record name Methyl 2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17860-39-8
Record name Methyl 2-methoxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of sodium hydride (3.13 g, 130.5 mmol) in tetrahydrofuran at 0° C. was added methanol (5.3 mL, 130.5 mmol) and allowed to warm to room temperature. The reaction was cooled to 0° C. and 2-bromo-2-methylpropionyl bromide (5.4 mL, 43.5 mmol) was added. After warming to room temperature, the reaction was heated to 45° C. for 42 hours and then cooled to room temperature. The resulting mixture was filtered through diatomaceous earth with ether wash and the solvent was distilled off. The pot residue was partitioned between ether and 1N hydrochloric acid. The organic layer was dried (magnesium sulfate), filtered and concentrated to give methyl 2-methoxy-2-methylpropionate and 2-methoxy-2-methylpropionic acid (2.47 g). This mixture of products was treated with methanolic sodium hydroxide, using a similar procedure to that described in Example 111b and distillation, the title compound was obtained as a colorless oil (650 mg, 12.6%), bp 85°-95° C./20 mm; MS(CI): 119(M+H): H-NMR (300 MHz, DMSO-d6): 1.29(s, 6H), 3.14(s, 3H), 12.52(s, 1H).
Quantity
3.13 g
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5.3 mL
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Synthesis routes and methods II

Procedure details

A 0° C. solution of methyl 2-hydroxyisobutyrate (2 g, 16.93 mmol) in DMF (20 mL) was treated with NaH (60% in mineral oil, 0.813 g, 20.33 mmol), stirred for 0.5 h at 0° C., treated with iodomethane (1.269 mL, 20.29 mmol), allowed to warm to RT and stirred overnight. The mixture was diluted with EtOAc, quenched with cold satd. NH4Cl, extracted with EtOAc (3×) and the combined organics were washed with satd. NaHCO3, 10% LiCl, then brine, dried over Na2SO4 and concentrated to dryness to afford methyl 2-methoxy-2-methylpropanoate (2.08 g, 93%). 1H NMR (400 MHz, DMSO-d6): δ 3.64 (s, 3H), 3.11 (s, 3H), 1.30 (s, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
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0.813 g
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reactant
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20 mL
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1.269 mL
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Synthesis routes and methods III

Procedure details

Dimethyl formamide (100 ml) and tetrahydrofuran (300 ml) were placed in a 1000 ml three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel. An 80% dispersion of sodium hydride in oil (19.80 g, 0.66 mol) was added to form a gray suspension. The suspension was cooled in an ice-water bath. Methyl hydroxyisobutyrate (70.8 g, 0.60 mol) was dissolved in tetrahydrofuran (50 ml) and added slowly to the cooled sodium hydride suspension while the temperature was held below 15° C. The resulting suspension was stirred for one hour. Methyl iodide (freshly distilled, 108.75 g, 0.75 mol) in tetrahydrofuran (25 ml) was slowly added to the cooled suspension. The addition took 1.5 hours, during which the temperature was held below 15° C. The suspension was stirred and allowed to warm to room temperature for 15 hours. The suspension was poured into ethyl acetate (300 ml) and water (300 ml). The clear layers were separated and the aqueous phase was extracted with ethyl acetate (300 ml). The combined organic layers were decolorized with water (200 ml) containing sodium bisulfite (10 g). The organic phase was separated and dried over magnesium sulfate. The solvent was mostly removed by rotary evaporation (25 mm Hg, 30° C.). The resulting solution was distilled at atmospheric pressure and the product collected at 137°-146° C. The product was contaminated with DMF, but by NMR the yield of product was 48.8 g (61%).
Quantity
100 mL
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300 mL
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[Compound]
Name
oil
Quantity
19.8 g
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reactant
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70.8 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

The reaction product was cooled, and analyzed by gas chromatography. This analysis showed that the conversion of methacrylic acid amide was 94%, the selectivity of methyl methacrylate based on methacrylic acid amide was 91%, and the selectivity of formamide was 98%. In addition, 8% of methyl α-methoxyisobutyrate was obtained in a yield of 8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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